4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Overview
Description
“4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of compounds like “4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions are reported in the synthetic strategies used . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine” is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving “4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine” are likely to be influenced by the steric factors of the pyrrolidine and pyridine rings . The structure–activity relationship (SAR) of the studied compounds is also described in the literature .Scientific Research Applications
- The pyrrolidine ring in this compound serves as a versatile scaffold for designing biologically active molecules . Medicinal chemists exploit its sp3-hybridization, stereochemistry, and non-planarity to explore pharmacophore space.
- Some derivatives of this compound have shown nanomolar activity against protein kinases CK1γ and CK1ε . Further modifications could enhance kinase inhibition, making it relevant for drug development.
- The compound 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) is a selective brain-penetrant PDE9A inhibitor. It holds promise for treating cognitive disorders .
- Imatinib, a widely used therapeutic agent for leukemia, inhibits tyrosine kinases. Although structurally characterized mainly as its piperazin-1-ium salt, it remains a crucial compound in cancer therapy .
- Aqueous systems containing N-methylpyrrolidin-2-one (NMP) have exhibited antimicrobial effects against bacteria and fungi . This suggests potential applications in infection control.
Medicinal Chemistry and Drug Discovery
Selective Kinase Inhibition
PDE9A Inhibition for Cognitive Disorders
Leukemia Treatment
Antimicrobial Properties
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes, such as tyrosine kinases .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of amine groups in its structure .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, such as those involved in collagen synthesis .
Pharmacokinetics
The presence of a pyrrolidine ring in its structure may influence its bioavailability and metabolic stability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-tubercular and anti-fibrotic effects .
Future Directions
The future directions in the research and development of “4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine” and similar compounds are likely to focus on the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .
properties
IUPAC Name |
4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-2-5-13-11(6-9)14-8-10-3-4-12-7-10/h2,5-6,10,12H,3-4,7-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZYAVHAGLGAID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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